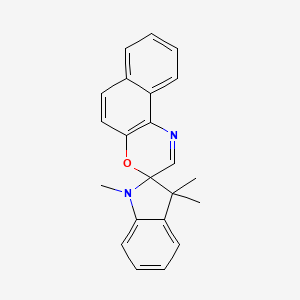

1,3,3-Trimethylindolinonaphthospirooxazine

Beschreibung

Historical Context of Spirooxazine Research

The journey of spirooxazine research is intrinsically linked to the earlier exploration of spiropyrans. While the photochromic properties of spiropyrans were reported as early as 1952 by Fischer and Hirshberg, the first synthesis of a spirooxazine compound was accomplished by Fox in 1961. Initially, research into spirooxazines did not garner the same level of intense focus as their spiropyran counterparts. However, the 1980s marked a turning point with the discovery of the exceptional photostability of 1,3,3-trimethylindolinonaphthospirooxazine and its derivatives. This superior resistance to degradation under repeated light exposure propelled spirooxazines to the forefront of photochromic research, highlighting their potential for practical applications where long-term performance is critical.

Significance of this compound within the Spirooxazine Class

This compound is a benchmark compound within the spirooxazine family due to its robust photochromic behavior and, most notably, its high fatigue resistance. nih.gov This exceptional stability makes it a preferred candidate for incorporation into various materials and devices. Its photochromic properties have been extensively studied in a variety of environments, from solutions of different polarities to being doped in polymer thin films like poly(methyl methacrylate) (PMMA) and epoxy resins. arabjchem.org The wealth of research on this molecule provides a fundamental understanding of structure-property relationships that guides the design of new spirooxazine-based materials with tailored photochromic responses. Furthermore, it has been observed to exhibit other "chromic" behaviors, such as piezochromism (color change with pressure) and acidichromism (color change with pH), in the solid state, further expanding its potential applications. rsc.org

Distinction from Spiropyran Photochromic Systems in Scholarly Contexts

While structurally similar, spirooxazines and spiropyrans exhibit key differences that are extensively discussed in scientific literature. The most significant distinction lies in their fatigue resistance. Spirooxazines, particularly this compound, demonstrate significantly higher resistance to photodegradation compared to most spiropyrans. nih.gov This means they can undergo a greater number of coloration and decoloration cycles before losing their photochromic activity.

Another key difference lies in the electronic nature of their ground and photo-excited states. In spiropyrans, the closed form is typically a neutral molecule, while the open, colored merocyanine (B1260669) form is zwitterionic. Conversely, for naphthopyrans and the related spirooxazine family, the ground state can have a more quinoidal character, and the excited state is zwitterionic. This difference in electronic distribution influences their interaction with the surrounding environment, such as the solvent, and contributes to their differing stability.

Overview of Key Photochromic Mechanisms in Spirooxazines

The photochromism of this compound, and spirooxazines in general, is a reversible photochemical reaction. The process is initiated by the absorption of ultraviolet (UV) light by the colorless, closed-ring spiro form. This absorption provides the energy for the heterolytic cleavage of the spiro C-O bond within the oxazine (B8389632) ring.

Following this bond cleavage, the molecule undergoes a structural rearrangement, rotating around the newly formed single bond to form a planar, open-ring isomer known as a merocyanine. This merocyanine form is highly conjugated and responsible for the deep color, typically blue or purple, that appears upon UV irradiation. The reverse reaction, the closing of the ring to return to the colorless spiro form, can be induced either thermally in the dark or by irradiation with visible light. The kinetics of this thermal fading process can be influenced by factors such as the solvent polarity and the rigidity of the surrounding matrix. arabjchem.orgcapes.gov.br

Interactive Data Tables

Photochromic Properties of this compound in Polymer Matrices

| Polymer Matrix | λmax of Closed Form (nm) | λmax of Open (Merocyanine) Form (nm) | Photocoloration Rate Constant (s⁻¹) | Photobleaching Rate Constant (s⁻¹) | Fatigue Resistance |

| PMMA | ~366 arabjchem.org | ~610 arabjchem.org | Greater than in epoxy arabjchem.org | Nearly identical to epoxy arabjchem.org | Lower than in epoxy arabjchem.org |

| Epoxy Resin | ~366 arabjchem.org | ~615 arabjchem.org | Lower than in PMMA arabjchem.org | Nearly identical to PMMA arabjchem.org | Better than in PMMA arabjchem.org |

This table summarizes the photochromic behavior of this compound when incorporated into different polymer films.

Spectroscopic Data of this compound's Merocyanine Form in Different Solvents

| Solvent | λmax (nm) |

| Ethanol (B145695) | ~590 |

| Acetonitrile (B52724) | ~600 |

| Toluene | ~610 |

This table illustrates the effect of solvent polarity on the absorption maximum of the colored merocyanine form.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1',3',3'-trimethylspiro[benzo[f][1,4]benzoxazine-3,2'-indole] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O/c1-21(2)17-10-6-7-11-18(17)24(3)22(21)14-23-20-16-9-5-4-8-15(16)12-13-19(20)25-22/h4-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTRKDFIQFOAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=CC5=CC=CC=C54)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344142 | |

| Record name | Photorome I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27333-47-7 | |

| Record name | 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27333-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Photorome I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,3,3-trimethylspiro(indole-2,3'-(3H)naphth(2,1-b)(1,4)oxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Synthetic Strategies for 1,3,3 Trimethylindolinonaphthospirooxazine and Its Derivatives

Classical Synthetic Approaches for Spirooxazines

The foundational methods for synthesizing spirooxazines, including the parent compound 1,3,3-trimethylindolinonaphthospirooxazine, are primarily based on condensation reactions. These approaches remain the most common for accessing the core spirooxazine structure. researchgate.netnih.gov

Condensation Reactions Utilizing 1,3,3-Trimethyl-2-methyleneindoline (B94422)

A key precursor in the synthesis of many indolino-spirooxazines is 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's base. chemicalbook.comnih.gov This methylene (B1212753) base is a stable alkylidene heterocycle that serves as the indoline (B122111) portion of the final spiro compound. nih.gov The synthesis typically involves the condensation of Fischer's base with a suitable aromatic partner in a polar organic solvent. nih.gov For instance, heating a mixture of 1,3,3-trimethyl-2-methyleneindoline and 1-nitroso-2-naphthol (B91326) in ethanol (B145695) under reflux yields the target this compound. The product is then often purified using techniques like flash chromatography.

Reactions with o-Hydroxynitroso Aromatic Derivatives

The most widely used method for the synthesis of spironaphthoxazines is the condensation of an alkylidene heterocycle with an o-hydroxynitroso aromatic derivative, such as 1-nitroso-2-naphthol. researchgate.netnih.gov This reaction is generally carried out in polar organic solvents like ethanol, methanol (B129727), or trichloroethylene. nih.gov The reaction proceeds via the coupling of the methylene base with the o-hydroxynitroso compound. researchgate.net The general procedure involves heating the reactants under reflux for a period, followed by evaporation of the solvent and purification of the resulting solid product. This method has been successfully applied to produce a variety of spirooxazine derivatives by using different substituted nitrosonaphthols. asianpubs.org

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,3,3-Trimethyl-2-methyleneindoline | 1-Nitroso-2-naphthol | Ethanol | Reflux for 2 hours | This compound | 60% | |

| 1,3,3-Trimethyl-2-methyleneindoline | 1-Nitroso-2-naphthol and Indoline | Trichloroethylene | Reflux for 1 hour | 1,3-Dihydro-1,3,3-trimethyl-6'-(2,3-dihydroindol-1-yl)spiro[2H-indole-2,3'-3H-naphtho[2,1-b] nih.govoxazine] | 10% |

Synthesis of Functionalized this compound Derivatives

To fine-tune the properties of spirooxazines for specific applications, researchers have developed methods to synthesize derivatives with various functional groups. These modifications can significantly alter the compound's photochromic behavior, solubility, and ability to bind to other molecules or polymer matrices.

Introduction of Substituents for Modulated Photochromic Behavior

The photochromic properties of spirooxazines, such as the color of the open merocyanine (B1260669) (MC) form and its thermal fading rate, are highly dependent on the electronic nature of substituents on the molecular scaffold. nih.govasianpubs.org The absorption spectra of the open form can be tuned by introducing electron-donating or electron-withdrawing groups to either the indoline or naphthoxazine moieties. nih.govresearchgate.net

Research has shown that the absorption maxima (λmax) of the colored merocyanine form are red-shifted (shifted to longer wavelengths) with an increase in the electron-donating ability of a substituent at the 6'-position of the naphthoxazine ring. asianpubs.org Conversely, substituents on the 9'-acyloxy group have been found to have little effect on the absorption maxima. asianpubs.org The thermal relaxation time, which dictates how quickly the colored form fades back to the colorless state, can be tuned over a wide range by strategically placing different substituents. asianpubs.org For example, modifying the electron-donating power on the 6'-heterocycle and 9'-acyloxy groups can adjust the relaxation time from seconds to over half an hour. asianpubs.org

| Parent Compound | Substituent Position | Substituent Type | Observed Effect on λmax | Observed Effect on Fading Rate | Reference |

|---|---|---|---|---|---|

| This compound | 6'-position | Increased electron-donating ability | Red-shift (to longer wavelengths) | Tunable over a broad range | asianpubs.org |

| This compound | 9'-position | Acyloxy group | Nearly unaffected | Tunable over a broad range | asianpubs.org |

| Naphthopyrans (related class) | Naphthalene moiety | Electron-donating groups | Little effect on color | - | researchgate.net |

Esterification Strategies for Novel Derivatives

Esterification is a key strategy for introducing new functional groups onto the spirooxazine framework. asianpubs.org This can be achieved by reacting a spirooxazine containing a hydroxyl group with an acyl chloride. asianpubs.org For example, spirooxazine derivatives with a hydroxyl group can be condensed with various acyl chlorides to yield a series of ester-functionalized spirooxazines. asianpubs.org This approach allows for the systematic modification of the molecule's properties. Another synthetic route involves a multi-step sequence where a precursor to the indoline part of the molecule is first N-alkylated with a compound like methyl bromobutyrate to introduce an ester functionality before the final condensation step to form the spirooxazine. nih.govacs.org

Polymerization Techniques for Incorporating this compound Moieties

Incorporating photochromic molecules like spirooxazines into polymer matrices is crucial for their use in solid-state applications such as optical data storage, smart glass, and sensors. redalyc.orgtandfonline.com This can be done by either physically doping the spirooxazine into a polymer or by chemically bonding it to the polymer chains. figshare.comscirp.org

Chemical incorporation often involves the synthesis of a spirooxazine monomer that contains a polymerizable group, such as a methacrylate (B99206). redalyc.orgtandfonline.com This monomer can then be copolymerized with other monomers, like methyl methacrylate (MMA), using techniques such as atom transfer radical polymerization (ATRP). redalyc.org This results in a well-defined copolymer where the photochromic units are covalently attached to the polymer backbone. redalyc.org Another method is to synthesize a spirooxazine with a reactive site, like a bromobutyl substituent, which can then be grafted onto a pre-existing polymer such as poly(methyl methacrylate) (PMMA). figshare.com Embedding the spirooxazine moiety into a polymer has been shown to significantly slow down the thermal fading process compared to its behavior in solution. figshare.com

| Technique | Spirooxazine Modification | Polymer Matrix | Resulting Material | Key Finding | Reference |

|---|---|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Spirooxazine-hydroxyl functionalized with methacrylate (MSp) | Methyl Methacrylate (MMA) | Poly(methyl methacrylate-random-methacrylate spirooxazine) copolymer | Well-defined copolymer with photoswitching ability in solution and solid film. | redalyc.org |

| Photopolymerization | 1-(4'methacryloyloxybutyl)- 3,3-dimethyl-9'-hydroxy- 3H-spiro-naphthyl oxazine (B8389632) | Methyl Methacrylate (MMA) | PMMA-SO copolymer | Fading rate dropped by 76.3% compared to free SO; improved flexibility. | tandfonline.com |

| Grafting | Spirooxazine with bromobutyl substituent | Poly(methyl methacrylate) (PMMA) | SO-g-PMMA | Decoloration process was significantly retarded compared to doped systems. | figshare.com |

| Doping / Curing | This compound | Poly(methyl methacrylate) (PMMA) | SO-d-PMMA | Solid samples for UV indicator applications. | scirp.org |

Atom Transfer Radical Polymerization (ATRP) in Spirooxazine Synthesis

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization method that facilitates the synthesis of polymers with predetermined molecular weights, complex architectures, and low dispersity (typically between 1.05 and 1.2). wikipedia.orgyoutube.com This technique is particularly valuable for creating well-defined polymers incorporating functional monomers, such as those derived from spirooxazine. The mechanism of ATRP involves a reversible equilibrium between active, propagating radical species and dormant species (typically alkyl halides). wikipedia.orgnih.gov This equilibrium is mediated by a transition metal catalyst, commonly a copper complex, which minimizes termination reactions and allows for controlled chain growth. wikipedia.orgyoutube.com

The key components in an ATRP reaction include the monomer, an initiator with a transferable halogen atom (e.g., an alkyl halide), a transition metal catalyst (e.g., copper(I) bromide - CuBr), and a ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA) that solubilizes and activates the catalyst. youtube.comresearchgate.net This method has been successfully employed to synthesize photoswitchable copolymers by polymerizing spirooxazine-functionalized monomers. researchgate.netredalyc.org The retention of the halogen at the polymer chain end is an additional advantage, allowing for further post-polymerization modifications. wikipedia.org

Organocatalyzed ATRP (O-ATRP) has also emerged as a metal-free alternative, using organic photoredox catalysts activated by visible light to mediate the polymerization, which can be advantageous for applications where metal contamination is a concern. nih.govnewiridium.com

| Component | Function | Example |

| Monomer | The building block of the polymer. | Methacrylate Spirooxazine (MSp), Methyl Methacrylate (MMA) researchgate.netredalyc.org |

| Initiator | Starts the polymerization process. | Ethyl α-bromoisobutyrate (EBiB) researchgate.nettandfonline.com |

| Catalyst | Mediates the reversible activation/deactivation. | Copper(I) Bromide (CuBr) researchgate.nettandfonline.com |

| Ligand | Solubilizes and tunes the activity of the catalyst. | PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) researchgate.net |

| Solvent | Provides the reaction medium. | Tetrahydrofuran (THF) tandfonline.com |

Table 1: Key components and their functions in a typical ATRP synthesis of spirooxazine-containing copolymers.

Copolymerization with Methacrylate Spirooxazine Monomers

To impart photochromic properties to materials, spirooxazine moieties can be incorporated into polymer chains via copolymerization. A common strategy involves synthesizing a spirooxazine monomer bearing a polymerizable group, such as methacrylate, and then copolymerizing it with a common monomer like methyl methacrylate (MMA). researchgate.netredalyc.org This creates a random copolymer where the photoactive spirooxazine units are distributed throughout a stable, transparent polymer matrix like poly(methyl methacrylate) (PMMA).

The synthesis of a methacrylate-spirooxazine (MSp) monomer can be achieved in a multi-step process. redalyc.org For instance, 2,7-Dihydroxynaphthalene is first nitrosated to form 1-nitrosonaphthalene-2,7-diol. researchgate.netredalyc.org This intermediate is then condensed with 1,3,3-trimethyl-2-methyleneindoline to yield a spirooxazine with a hydroxyl group. researchgate.netredalyc.org Finally, this spirooxazine-hydroxyl is reacted with methacryloyl chloride in the presence of a base like triethylamine (B128534) to attach the polymerizable methacrylate group, yielding the final MSp monomer. redalyc.org

This MSp monomer can then be copolymerized with MMA using ATRP. researchgate.netredalyc.org Research has demonstrated the synthesis of a well-defined poly(methyl methacrylate-random-methacrylate spirooxazine) copolymer with an average molecular weight (Mn) of 6500 g/mol and a low polydispersity of 1.21. researchgate.netredalyc.org Such copolymers exhibit the characteristic photochromic transition from the colorless spirooxazine form to the colored merocyanine form upon UV irradiation, both in solution and as a solid film. redalyc.org

| Step | Reactants | Product |

| 1. Nitrosation | 2,7-Dihydroxynaphthalene, NaNO₂, H₂SO₄ | 1-Nitrosonaphthalene-2,7-diol researchgate.netredalyc.org |

| 2. Condensation | 1-Nitrosonaphthalene-2,7-diol, 1,3,3-trimethyl-2-methyleneindoline | Spirooxazine-hydroxyl researchgate.netredalyc.org |

| 3. Esterification | Spirooxazine-hydroxyl, Methacryloyl chloride, Triethylamine | Methacrylate-spirooxazine (MSp) monomer redalyc.org |

| 4. Copolymerization | MSp, Methyl Methacrylate (MMA), ATRP reagents | Poly(MMA-r-MSp) copolymer researchgate.netredalyc.org |

Table 2: Synthesis pathway for a photochromic copolymer via a methacrylate spirooxazine monomer.

Chelating Spirooxazine Synthesis for Metal Ion Complexation

A significant area of research involves the targeted synthesis of spirooxazine derivatives capable of acting as sensors for metal ions. nih.govresearchgate.net This is achieved by incorporating chelating functional groups into the spirooxazine molecular structure. researchgate.net These chelating spirooxazines have gained attention due to their strong optical response following complexation with specific metal ions, making them suitable for applications in environmental monitoring and bio-sensing. nih.govnih.gov

The underlying principle is that the colorless, closed spiro form of the molecule typically does not form complexes. nih.gov However, upon ring-opening to the colored merocyanine (MC) form, the chelating groups are spatially positioned to bind with metal ions. researchgate.net This complexation often stabilizes the colored MC form, and in some cases, the presence of metal ions can induce the ring-opening reaction even in the dark. nih.gov

Various functional groups have been successfully introduced into either the indoline or naphthoxazine part of the molecule to serve as chelation sites. nih.govacs.org These include:

Hydroxyl groups nih.gov

Carboxylic acid and ester groups nih.govacs.org

Benzothiazolyl substituents nih.govresearchgate.net

Sulfobutyl groups nih.govacs.org

The synthesis of these derivatives is tailored to introduce the desired functionality. For example, a spirooxazine containing a carboxylic acid group can be prepared in a multi-step sequence where 1,3,3-trimethyl-3H-indole is first N-alkylated with methyl bromobutyrate. nih.govacs.org The resulting indolium salt is then condensed with a substituted 1-nitroso-2-hydroxynaphthalene to form an ester-functionalized spirooxazine. nih.govacs.org Subsequent hydrolysis of the ester group yields the final carboxylic acid derivative, which can act as a chelator for ions like Ni, Co, and Cu. nih.govacs.org

| Chelating Substituent | Position on Molecule | Target Metal Ions (Examples) |

| Carboxylic Acid / Ester | Indoline or Naphthoxazine moiety | Ni(II), Co(II), Cu(II) nih.govacs.org |

| Benzothiazolyl | Naphthoxazine moiety | Cd(II), Zn(II), Mn(II) researchgate.net |

| Sulfobutyl | Indoline moiety | General metal ion complexation nih.govacs.org |

| Hydroxyl | Naphthoxazine moiety | General metal ion complexation nih.gov |

Table 3: Examples of chelating substituents on spirooxazine derivatives for metal ion complexation.

Molecular Structure and Isomerization Dynamics of 1,3,3 Trimethylindolinonaphthospirooxazine

Crystallographic Analysis and Polymorphism of 1,3,3-Trimethylindolinonaphthospirooxazine

The three-dimensional arrangement of molecules in the solid state is crucial for understanding the physical and chemical properties of a compound. Crystallographic studies on this compound have revealed the existence of multiple crystalline forms, a phenomenon known as polymorphism.

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise atomic arrangement within a crystal. researcher.lifenih.gov For this compound, SCXRD studies have been instrumental in elucidating its molecular geometry.

In its closed, spiro form, the molecule consists of an indoline (B122111) and a naphthoxazine moiety linked by a spiro carbon atom. The indoline and the chromene parts of the molecule are nearly perpendicular to each other. mdpi.com For instance, in one of the crystal structures of a related spiropyran, the dihedral angle between the indoline plane and the chromene plane is 80.03 (3)°. mdpi.com The bond length of the crucial Cspiro-O bond is approximately 1.4714 (13) Å. mdpi.com

A study of commercially available photochromic compounds, including this compound (also referred to as SOBenz), identified a new crystal structure. mdpi.com This structure was crystallized from acetonitrile (B52724) and belongs to the monoclinic space group Pc, with four molecules in the asymmetric unit. mdpi.com

Table 1: Crystallographic Data for a Polymorph of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Pc |

| Molecules per Asymmetric Unit | 4 |

| Solvent of Crystallization | Acetonitrile |

Data sourced from a structural analysis of spirooxazine compounds. mdpi.com

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. This compound is known to exhibit polymorphism. mdpi.com Prior to a recent study, two polymorphic crystal structures were known, crystallizing in the orthorhombic space group Pbca and the monoclinic space group P21. mdpi.com The identification of a third polymorph, which crystallizes in the monoclinic space group Pc, underscores the structural diversity of this compound. mdpi.com

The arrangement of molecules within the crystal, known as crystal packing, is influenced by intermolecular interactions. In the case of the Pc polymorph of this compound, the crystal packing shows isolated units without specific strong intermolecular interactions. mdpi.com This is in contrast to other spiropyrans where hydrogen bonds can influence the packing. The absence of strong directional interactions can be a factor in the observed polymorphism.

Mechanism of Photoinduced Ring-Opening Isomerization

The hallmark of this compound is its ability to undergo a reversible color change upon irradiation with UV light. This photochromism is the result of a photoinduced ring-opening isomerization reaction, which transforms the colorless spiro form into a colored, open-ring merocyanine (B1260669) form.

The initial and most critical step in the photoisomerization of this compound is the cleavage of the covalent bond between the spiro carbon and the oxygen atom of the oxazine (B8389632) ring (the Cspiro-O bond). researchgate.netrsc.org This bond breaking is a heterolytic cleavage, meaning that upon breaking, the two electrons of the bond are transferred to one of the atoms, in this case, the oxygen atom, forming a zwitterionic species. libretexts.orgyoutube.compressbooks.pub

This process is initiated by the absorption of a photon of suitable energy (typically in the UV range), which excites the molecule to a higher electronic state. In this excited state, the Cspiro-O bond becomes labile and susceptible to cleavage. The heterolytic nature of this cleavage is fundamental to the formation of the charged, open-ring structure.

Following the heterolytic cleavage of the Cspiro-O bond, the molecule undergoes significant conformational changes, leading to the formation of planar, open-ring isomers known as merocyanines (MC). researchgate.netrsc.org These merocyanine isomers possess an extended π-conjugated system, which is responsible for their strong absorption in the visible region of the electromagnetic spectrum, and thus their color. rsc.org

Quantum chemical studies on the ground state ring-opening of this compound have identified several possible merocyanine isomers. researchgate.netrsc.org These isomers differ in the cis/trans configuration around the newly formed double bonds. The most stable merocyanine isomers are typically the trans-trans-cis (TTC) and cis-trans-cis (CTC) forms. researchgate.net The interconversion between these isomers can occur through cis-trans isomerization. researchgate.netrsc.org The less stable merocyanine isomers can revert to the closed spiro form through different pathways, which explains the thermal fading of the color. researchgate.netrsc.org

Table 2: Key Merocyanine Isomers in the Ring-Opening of this compound

| Isomer | Description | Stability |

|---|---|---|

| TTC | trans-trans-cis | More Stable |

| CTC | cis-trans-cis | More Stable |

| CTT | cis-trans-trans | Less Stable |

| TTT | trans-trans-trans | Less Stable |

Based on quantum chemical studies of the ground state isomerization. researchgate.netrsc.org

The efficiency and outcome of the photoinduced ring-opening reaction are governed by the principles of photochemistry, where conical intersections play a pivotal role. rsc.orgau.dk A conical intersection is a point of degeneracy between two electronic potential energy surfaces, which acts as a "funnel" for the rapid and efficient non-radiative decay of a molecule from an excited electronic state back to the ground state. wikipedia.orgnih.gov

In the photoisomerization of spirooxazines, after the molecule is excited by UV light, its wave packet moves on the excited state potential energy surface towards a conical intersection. wikipedia.org Reaching this intersection facilitates an ultrafast transition back to the ground electronic state. wikipedia.org However, the molecule is now in the geometry of the open-ring merocyanine form. The precise topography of the conical intersection determines the rate of decay and the specific isomeric products that are formed. rsc.org The existence of these conical intersections explains the high quantum yields and the speed of the photochromic process in many spiro-type molecules. nih.gov

Thermal Ring-Closure Mechanisms

The thermal reversion from the colored merocyanine (MC) form to the colorless spiro (SP) form is a crucial aspect of the photochromic cycle of this compound. This process, often referred to as thermal bleaching or relaxation, is a spontaneous electrocyclic reaction that occurs in the dark. The mechanism of this ring closure is governed by the principles of orbital symmetry. For thermal electrocyclic reactions involving a 1,3,5-hexatriene (B1211904) system, which is analogous to the conjugated backbone of the merocyanine isomer, the reaction proceeds through a disrotatory motion. acs.orglibretexts.org This means that the terminal groups of the conjugated system rotate in opposite directions (one clockwise, one counter-clockwise) to form the new sigma bond and close the ring.

The kinetics of this thermal decay are influenced by the surrounding environment. For instance, studies on similar spirooxazines in polymer matrices have shown that the process can often be described by a biexponential function, indicating the presence of more than one relaxation process. researchgate.net This is attributed to both the photochemical reaction of the isomer and the rheological behavior of the polymer environment. researchgate.net The activation energy for this thermal ring-closure is a key parameter that quantifies the thermal stability of the merocyanine form. A higher activation energy corresponds to a slower thermal fading rate. For example, in a study of a hydroxy-substituted spirooxazine, the activation energy for thermal relaxation was found to be significantly different in different polymer matrices, highlighting the role of the local environment in the kinetics of the ring-closure. researchgate.net

Table 1: Activation Energy for Thermal Bleaching of a Spirooxazine in Different Polymer Matrices This table is based on data for 9'-Hydroxy-1,3,3-trimethylspiro[indoline-2,3'[3H]naphtha[2,1-b]-1,4oxazine] (SPO-7OH) and is illustrative of the environmental influence on the thermal ring-closure of similar spirooxazines.

| Polymer Matrix | Activation Energy (kJ/mol) |

| Poly(methyl methacrylate-co-butyl methacrylate) (P(MMA-BMA)) | 66.1 researchgate.net |

| Poly(vinylpyrrolidone) (PVP) | 84.7 researchgate.net |

This interactive table demonstrates the significant impact of the polymer matrix on the energy barrier for the thermal ring-closure reaction.

The specific pathway of the ring-closure is also dependent on the conformation of the merocyanine isomer. It has been proposed that the ring closure proceeds through a cis-cis-cis (CCC) conformation about the central methine bridge. researchgate.net The presence of bulky substituents on the nitrogen atom can hinder this process, thereby affecting the rate of thermal decay. researchgate.net

Conformational Changes and Flexibility of Merocyanine Forms

Upon cleavage of the spiro C-O bond, the resulting merocyanine (MC) form of this compound is not a single, rigid structure but rather a collection of several possible geometric isomers. mdpi.comnih.govresearchgate.net These isomers arise from the possibility of cis-trans configurations around the double bonds of the polymethine chain. mdpi.comchalmers.se The most stable conformers are often designated by a three-letter code (e.g., TTC, TTT, CCT) which describes the trans (T) or cis (C) orientation around specific dihedral angles of the polymethine bridge. mdpi.comchalmers.se

Molecular dynamics simulations have provided significant insights into the flexibility and conformational changes of the merocyanine molecule. mdpi.comnih.govresearchgate.net These studies reveal that the merocyanine molecule possesses multiple fragments with varying degrees of mobility. mdpi.comnih.govresearchgate.net The conformation and flexibility of the MC form are highly sensitive to the surrounding environment, particularly the polarity of the solvent. mdpi.comnih.govresearchgate.net Interactions with solvent molecules can induce changes in the molecular conformation, leading to different polymorphic forms. mdpi.com This phenomenon, known as solvatochromism, is a direct consequence of the different stabilization of the zwitterionic merocyanine structure by solvents of varying polarities. rsc.orgoxfordstudent.comrsc.org

The isomerization between different merocyanine conformers is a dynamic process. For example, density functional theory (DFT) calculations on a similar spiropyran merocyanine have detailed the isomerization reaction from a trans-trans-cis (TTC) isomer to a more stable trans-trans-trans (TTT) isomer. mdpi.com These studies help to elucidate the energy landscape and the transition states involved in the conformational interconversion of the open form. Some research has even focused on modifying the merocyanine structure to favor a reversible cis-trans isomerization over the typical ring-closure, effectively creating a molecular photoswitch with different operating modes. researchgate.net

Table 2: Common Merocyanine Isomers and their Designation This table provides a simplified representation of some possible merocyanine conformers based on the cis/trans configuration of the polymethine chain.

| Isomer Designation | Description |

| TTT | All trans configuration of the main double bonds in the polymethine chain. |

| TTC | trans-trans-cis configuration of the main double bonds in the polymethine chain. |

| CCT | cis-cis-trans configuration of the main double bonds in the polymethine chain. |

This interactive table outlines the nomenclature used to describe the different conformational isomers of the merocyanine form.

Influence of Molecular Architecture on Isomerization Pathways

The isomerization dynamics of this compound are profoundly influenced by its molecular architecture. This includes the nature and position of substituents on the core molecule and the characteristics of the surrounding medium, such as a polymer matrix.

The surrounding matrix also plays a critical role in the isomerization pathway. When incorporated into a polymer matrix, the free volume and polarity of the polymer can affect the conformational changes required for both the ring-opening and ring-closing reactions. researchgate.net A more rigid polymer matrix can suppress the isomerization process, leading to a slower thermal decay rate and a higher activation energy for the ring-closure. researchgate.net This is due to the physical constraints imposed by the polymer chains on the molecular motions of the spirooxazine.

Table 3: Factors in Molecular Architecture Influencing Isomerization This table summarizes key architectural elements and their impact on the photochromic behavior of spirooxazines.

| Architectural Factor | Influence on Isomerization |

| Substituents | Modify the electronic properties of the merocyanine form, affecting its stability and the kinetics of thermal ring-closure. nih.govnih.gov |

| Polymer Matrix Polarity | Affects the stabilization of the polar merocyanine form, influencing the rate of thermal decay. researchgate.net |

| Polymer Matrix Rigidity | Physical constraints can hinder the conformational changes required for isomerization, impacting reaction rates. researchgate.net |

This interactive table illustrates how modifications to the molecule and its environment can be used to tune the photochromic properties of spirooxazines.

Computational Chemistry and Theoretical Modeling of 1,3,3 Trimethylindolinonaphthospirooxazine

Quantum Chemical Calculations of Photochromic Mechanisms

Quantum chemical calculations are fundamental to understanding the electronic structure changes that drive the photochromic transition. These calculations can map out the potential energy surfaces of the molecule in its ground and excited states, identifying key intermediates and transition states that govern the reaction pathways.

To accurately describe photochemical reactions like the ring-opening of spirooxazines, methods that can handle changes in electronic configuration and electron correlation are essential. The Complete Active Space Self-Consistent Field (CASSCF) method is well-suited for this purpose as it addresses static electron correlation, which is crucial in regions of the potential energy surface where electronic states are close in energy, such as near conical intersections or during bond-breaking processes. arxiv.org

However, CASSCF often requires very large active spaces for quantitative accuracy and does not sufficiently account for dynamic electron correlation. arxiv.org To refine the energies obtained from CASSCF, second-order perturbation theory is commonly applied, leading to the CASPT2 (Complete Active Space with Second-Order Perturbation Theory) method. arxiv.org

For the gas-phase photochromic reaction of 1,3,3-trimethylindolinonaphthospirooxazine, a typical CASSCF/CASPT2 approach would involve:

CASSCF Calculation : An active space is chosen that includes the key orbitals involved in the C-O bond cleavage, such as the σ and σ* orbitals of the breaking bond, and the π and π* orbitals of the evolving conjugated system. This calculation provides a qualitative description of the potential energy surfaces for the ground and relevant excited states.

CASPT2 Correction : Single-point energy calculations using CASPT2 are performed on the CASSCF-optimized geometries to incorporate dynamic electron correlation, providing more accurate energy barriers and state crossings. arxiv.org

This combined methodology is powerful for identifying the reaction pathways from the initial Franck-Condon region to the conical intersections that facilitate the efficient non-radiative decay from the excited state to the ground state of the open merocyanine (B1260669) form. While specific CASPT2 studies on this compound are not broadly documented in foundational literature, this approach is a standard for studying analogous photochromic systems, providing critical insights into bond-breaking and formation mechanisms in the absence of solvent interactions. researchgate.net

Density Functional Theory (DFT) has become a widely used and powerful tool for studying the electronic properties and reaction mechanisms of photochromic molecules due to its favorable balance of computational cost and accuracy. nih.gov DFT calculations have been extensively applied to investigate the ground state ring-opening and closing reactions of this compound.

DFT studies have successfully described the isomerization processes involving the various open merocyanine forms. youtube.com Upon cleavage of the C-O bond, the molecule can exist in several isomeric forms, with the trans-trans-cis (TTC) and cis-trans-cis (CTC) isomers being among the most stable. youtube.com Theoretical calculations have shown that these stable merocyanines are formed from the (R)- and (S)-enantiomers of the closed form, respectively. youtube.com

Key findings from DFT applications include:

Identification of Intermediates : DFT calculations have located and characterized key s-cis intermediates (CCC and TCC) on the potential energy surface, which are involved in the pathways to the more stable merocyanine isomers. youtube.com

Activation Energy Barriers : The activation energy for the thermal ring-closing reaction, which corresponds to the reversion from the colored merocyanine form back to the colorless spiro form, has been calculated using DFT. These values are crucial for understanding the thermal stability of the open form.

Enantiomerization Mechanisms : Competing mechanisms for the enantiomerization between the (R) and (S) closed forms have been proposed based on DFT calculations, involving either cis-trans isomerization between two merocyanine forms or between two s-cis intermediates. youtube.com

Below is a table summarizing representative activation energies for the thermal ring-closing reaction of the most stable TTC merocyanine isomer, as computed by DFT with different functionals and basis sets.

| Level of Theory | Activation Energy (kJ·mol⁻¹) |

| B3LYP/6-31G(d)/3-21G | 90.9 youtube.com |

| B3LYP/6-31G(d,p) | 57.4 youtube.com |

This table presents data for illustrative purposes based on available research. The variation in activation energy highlights the sensitivity of the results to the chosen computational method.

Molecular Dynamics Simulations of Merocyanine Forms

While quantum chemical calculations are excellent for describing the electronic changes in a single molecule, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics and intermolecular interactions of molecules over time, especially in condensed phases like solutions and solids. inl.govnih.gov

The merocyanine form of this compound is not a rigid structure; it possesses multiple fragments with varying degrees of mobility. MD simulations have provided significant insights into the flexibility and conformational changes of the MC form in different environments. youtube.comcapes.gov.br

In solution, the conformation of the MC molecule is highly dynamic and influenced by interactions with solvent molecules. capes.gov.br For instance, simulations in solvents like methanol (B129727) show a broad distribution of dihedral angles, indicating a high degree of flexibility. capes.gov.br This is attributed to methanol's strong hydrogen-bonding capacity and small size, which allow for dynamic conformational sampling. capes.gov.br In contrast, upon removal of the solvent (desolvation), the MC molecules adopt a more ordered conformation that is dominated by intramolecular forces, leading to a narrower distribution of conformations. capes.gov.br

The table below illustrates the effect of the solvent environment on the conformational flexibility of a key dihedral angle in the merocyanine structure, as observed in MD simulations.

| System | Angular Distribution Range | Peak Angle | Description |

| Methanol-solvated | ~60°–140° | No pronounced maxima | High conformational flexibility capes.gov.br |

| Desolvated (from Methanol) | Narrower distribution | ~70° | Reduced conformational diversity capes.gov.br |

| Acetonitrile-solvated | Broad distribution | ~90° | Free rotation in solution capes.gov.br |

| Desolvated (from Acetonitrile) | Narrower, more symmetrical | ~88° | More ordered conformation capes.gov.br |

In the solid state, steric hindrance from the crystal lattice can significantly constrain the photoisomerization process. kyushu-u.ac.jp However, recent studies have detected spectroscopic signatures of merocyanine formation even within crystalline spiropyran, suggesting that the transformation can overcome lattice-imposed steric barriers, a critical finding for the development of solid-state photochromic devices. kyushu-u.ac.jp

The way merocyanine molecules pack together and interact with each other and their environment is crucial for the material's bulk properties. MD simulations are used to analyze these packing arrangements and the non-covalent interactions that dictate them, such as hydrogen bonding and π-π stacking. capes.gov.br

In the presence of polar, protic solvents like water or methanol, hydrogen bonds between the solvent and the merocyanine molecule play a significant role. capes.gov.br These interactions can constrain the MC molecules, influencing how they fold and pack. capes.gov.br

In the solid state or in aggregates, π-π stacking interactions between the flat, conjugated backbones of the merocyanine molecules are prominent. The zwitterionic nature of the merocyanine form, with its separated positive and negative charges, stimulates self-assembly into stack-like structures, particularly in aqueous environments. DFT calculations have shown that π-stacking and other close-range intermolecular interactions can have a more significant effect on the electronic structure of the merocyanine in the crystal phase than even a single hydrogen bond. arxiv.org

Modeling of Solvent Effects on Isomer Equilibrium

The equilibrium between the closed spiro (SP) and open merocyanine (MC) forms is highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. The polarity of the solvent can dramatically shift the equilibrium, in some cases even reversing the relative stability of the two isomers.

Computational models are essential for understanding and predicting these solvent effects. The stability of the highly polar, zwitterionic merocyanine form is significantly enhanced in polar solvents compared to nonpolar solvents. This is due to favorable dipole-dipole interactions and hydrogen bonding between the polar MC isomer and the solvent molecules.

DFT calculations combined with continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in a QM/MM (Quantum Mechanics/Molecular Mechanics) framework can quantify this stabilization. For example, simulations have revealed that the stabilization of a merocyanine amphiphile in water is substantial, making the open MC form thermodynamically more stable than the closed SP form, a phenomenon known as negative photochromism. The energy of stabilization can be calculated using methods like thermodynamic integration within classical MD simulations.

The Reference Interaction Site Model Self-Consistent Field (RISM-SCF) method is another powerful approach that has been used to study the solvent effect on the excited states of merocyanines. Studies using this method have shown that the shift in excitation energies caused by solvation follows the order of solvent polarity (e.g., water > methanol > acetonitrile), which can be directly correlated with the interaction strength between the solute and solvent molecules.

Theoretical Investigations of Excited States and Energy Transfer

The photochromism of this compound is fundamentally an electronic phenomenon that begins with the absorption of light and the formation of an excited state. Theoretical investigations are critical for understanding the mechanism of the photochemical ring-opening and ring-closing reactions. Methods like Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are used for this purpose. acs.orgnih.gov

Upon UV irradiation, the closed spirooxazine is promoted to an electronically excited singlet state. nih.govnih.gov Computational studies using CASSCF/CASPT2 have elucidated the pathway from this initial excited state. acs.org The molecule evolves on the excited state potential energy surface, leading to a conical intersection—a point where the ground and excited state surfaces touch. This conical intersection provides a highly efficient, non-radiative pathway for the molecule to transition from the excited state of the spiro form to the ground state of the merocyanine form, resulting in the color change. acs.org The reverse photochemical reaction follows a similar path involving a conical intersection. acs.org

TD-DFT calculations are effective for predicting the absorption and fluorescence spectra of both the closed and open forms, showing good agreement with experimental data. nih.gov Furthermore, these methods can be used to study energy transfer processes. For instance, if the spirooxazine's triplet excited state cannot be populated directly by intersystem crossing, it can be reached through energy transfer from a suitable sensitizer (B1316253) molecule (like camphorquinone). nih.gov Theoretical calculations can model the interaction between the sensitizer and the spirooxazine, explaining how energy transfer can lead to the formation of the colored merocyanine, sometimes in competition with other reactions like hydrogen abstraction. nih.gov

Computational Studies on Structure-Property Relationships

Computational chemistry provides a powerful tool for establishing relationships between the molecular structure of spirooxazines and their photochromic properties. asianpubs.orgacs.org By systematically modifying the structure in silico—for example, by adding different substituent groups at various positions—researchers can predict the impact on properties like absorption wavelength (color), thermal relaxation rate (fading speed), and photostability. researchgate.netasianpubs.org

Key findings from these studies on the spirooxazine class include:

Substituent Effects : The electronic nature of substituents on the indoline (B122111) or naphthoxazine moieties significantly influences the properties. Electron-donating groups generally increase the rate of thermal fading, while electron-withdrawing groups tend to stabilize the open merocyanine form, leading to slower fading and a red-shift in the absorption maximum. asianpubs.orgacs.org

Solvent-Structure Interplay : The equilibrium between the quinoidal and zwitterionic resonance structures of the open merocyanine form depends on both the substituents and the solvent polarity. acs.org Electron-donating substituents favor the zwitterionic form, which is further stabilized in polar solvents. acs.org

Designing for Function : These computational insights allow for the rational design of new photochromic molecules with tailored properties. For example, by tuning the substituents, one can design a spirooxazine with a specific color and a desired fade rate for applications like ophthalmic lenses or optical data storage. researchgate.netasianpubs.org An experimental study on various spirooxazines showed that the thermal relaxation time could be tuned over a wide range (from 125 to 1886 seconds) by altering substituents. asianpubs.org

Photochromic Behavior and Performance Optimization of 1,3,3 Trimethylindolinonaphthospirooxazine

Photoresponsiveness and Coloration Kinetics

The photochromism of 1,3,3-trimethylindolinonaphthospirooxazine is characterized by a reversible transformation between a colorless closed-ring "spiro" (SO) form and a colored open-ring merocyanine (B1260669) (MC) form. arabjchem.org This transition is initiated by the absorption of electromagnetic radiation, typically in the ultraviolet (UV) range, which induces the cleavage of the C-O spiro bond. arabjchem.org The reverse process, or bleaching, can be triggered either thermally or by irradiation with visible light. arabjchem.org

Absorption Spectra and Changes Upon UV Irradiation

In its ground state, the spiro form of this compound is colorless or weakly colored, with absorption bands located in the UV region of the spectrum. arabjchem.org Upon exposure to UV radiation (e.g., 366 nm), the molecule undergoes a structural change to the planar, zwitterionic photomerocyanine (PMC) form. arabjchem.org This transformation results in the appearance of a strong, intense absorption band in the visible region, leading to a deep coloration. arabjchem.org

The specific wavelength of maximum absorption (λmax) of the colored merocyanine form is sensitive to the surrounding environment, a phenomenon known as solvatochromism. The polarity of the solvent or polymer matrix plays a significant role; an increase in solvent polarity typically causes a bathochromic (red) shift in the absorption spectrum. arabjchem.orgnih.gov For instance, when doped in an epoxy resin, the compound's colored form exhibits a red-shifted absorption band compared to when it is doped in polymethyl methacrylate (B99206) (PMMA), which is attributed to the higher polarity of the epoxy resin. arabjchem.org

Substituents on either the indoline (B122111) or naphthoxazine portions of the molecule can also significantly influence the absorption spectra of the colored form. nih.govnih.gov

Table 1: Absorption Maxima (λmax) of the Merocyanine Form of this compound in Different Media

| Polymer Matrix | λmax (nm) | Observation |

|---|---|---|

| Polymethyl methacrylate (PMMA) | 555 | Intense purple color. arabjchem.org |

Factors Influencing Photochromic Reaction Rate

The kinetics of the photocoloration process, from the spiro form to the merocyanine form, follow a first-order rate equation. arabjchem.org Several factors can influence the rate of this photochromic reaction:

Polymer Matrix/Solvent: The surrounding medium has a pronounced effect on the coloration kinetics. The photocoloration rate constant for this compound has been observed to be greater in a PMMA film than in an epoxy resin film. arabjchem.org The polarity of the solvent can create dramatic differences in the photochemistry of the resulting merocyanine form. rsc.org

Temperature: Heating can induce a thermal bleaching effect, which may limit the maximum color intensity that can be achieved at a specific temperature. nih.gov

Substituents: The molecular structure can be modified to tune the photochromic response. For example, studies on related spirooxazines show that introducing substituents like 9-methoxy or 8-bromo can significantly improve photochromic responses. nih.gov

Thermal Fading Kinetics of Merocyanine Forms

The colored merocyanine form can spontaneously revert to the colorless spiro form in the dark through a thermal relaxation or fading process. arabjchem.org The kinetics of this thermal bleaching are a critical parameter for many applications of photochromic materials. nih.gov

First-Order Kinetics of Thermal Relaxation

The thermal fading of the merocyanine form of this compound and related spirooxazines generally follows first-order kinetics. arabjchem.org This implies that the rate of the bleaching reaction is directly proportional to the concentration of the colored merocyanine species. The rate constant for this thermal back-reaction determines the lifetime of the colored state.

Tunability of Relaxation Time through Structural Modifications

The relaxation time, or the duration for which the colored form persists, can be precisely controlled through strategic molecular design. nih.gov Modifying the chemical structure of the spirooxazine molecule is an effective method for tuning its thermal relaxation rate. acs.org

Substituent Effects: The introduction of different functional groups onto the indoline or naphthoxazine moieties has a strong influence on the stability of the open merocyanine form and, consequently, its relaxation time. nih.gov The nature and position of these substituents can alter the electronic and steric properties of the molecule, thereby affecting the energy barrier for the ring-closing reaction.

Environmental Factors: The rate of thermal bleaching is also affected by the solvent or polymer matrix in which the compound is embedded. nih.gov

Table 2: Factors Influencing Thermal Relaxation of Spirooxazines

| Influencing Factor | Effect on Relaxation Time | Scientific Rationale |

|---|---|---|

| Structural Modification (Substituents) | Can be increased or decreased. | Alters the electronic and steric properties, affecting the stability of the merocyanine form and the energy barrier for ring-closing. nih.govacs.org |

| Solvent/Polymer Matrix | Varies with the properties of the medium. | The polarity and rigidity of the local environment influence the stability of the zwitterionic merocyanine form and the mobility required for isomerization. nih.gov |

Fatigue Resistance and Photostability

For practical applications, particularly those requiring numerous switching cycles, the fatigue resistance and photostability of a photochromic compound are paramount. monash.eduuq.edu.au Fatigue refers to the loss of photochromic performance over repeated cycling, often due to irreversible degradation pathways. Spirooxazines, including this compound, are generally noted for their high photofatigue resistance compared to other photochromic families like spiropyrans. nih.govuq.edu.au

The stability of the compound is significantly influenced by its immediate environment. Research has shown that embedding this compound in an epoxy resin matrix results in much better fatigue resistance compared to a PMMA matrix. arabjchem.org This suggests that the choice of host material is crucial for optimizing the long-term performance and durability of the photochromic system. The development of molecular systems with high resistance to light-induced degradation is a key area of research for enhancing the applicability of these compounds. nih.govacs.org

Table 3: Comparative Fatigue Resistance of this compound

| Host Matrix | Fatigue Resistance | Reference |

|---|---|---|

| Epoxy Resin | High | arabjchem.org |

Mechanisms of Photo-Oxidative Degradation

A primary factor limiting the long-term application of spirooxazines is photodegradation, often referred to as fatigue. The primary mechanism behind this degradation is photo-oxidation. tul.cz The colored merocyanine form, generated upon UV irradiation, can react with molecular oxygen. tul.cz This interaction with oxygen is a key driver of the photodegradation rate, leading to irreversible chemical changes and a loss of photochromic performance over repeated coloring and fading cycles. tul.cz Research by Baillet has also contributed to the proposed mechanisms of photodegradation for spirooxazines in solution. researchgate.net

Strategies for Enhancing Fatigue Resistance (e.g., Antioxidant Integration)

Considerable research has focused on improving the fatigue resistance of spirooxazines to make them viable for commercial applications. Spirooxazine derivatives generally exhibit better fatigue resistance than the related spiropyran class. researchgate.net Several strategies have been developed to further enhance this stability.

One of the most effective methods is the integration of stabilizers into the host matrix, such as a polymer film. researchgate.net These additives include:

Antioxidants : These compounds directly mitigate the effects of photo-oxidation. researchgate.net For instance, the use of 2,6-di-tert-butyl-4-methylphenol (BHT) as a primary antioxidant and tris(2,4-di-tert-butylphenyl) phosphite (B83602) as an auxiliary antioxidant has been shown to improve the photochromic properties of films containing spirooxazines. researchgate.net

Hindered Amine Light Stabilizers (HALS) : HALS are highly efficient in improving the fatigue resistance of photochromic dyes. researchgate.net Tinuvin 144, a HALS that also contains an antioxidant moiety, has been successfully used to enhance the stability of spirooxazine within polymer nanoparticles. researchgate.net

UV Absorbers : These compounds help to protect the photochromic molecule by absorbing damaging UV radiation. researchgate.net

Another advanced strategy involves modifying the spirooxazine molecule itself by covalently bonding an antioxidant group to its structure. researchgate.net This approach has been shown to effectively improve both the fatigue resistance and thermal stability of the resulting material. researchgate.net

| Strategy | Example(s) | Mechanism of Action |

| Physical Blending | Antioxidants (BHT, Tris(2,4-di-tert-butylphenyl) phosphite), Hindered Amine Light Stabilizers (HALS), UV Absorbers | Additives are mixed into the polymer matrix to protect the spirooxazine from degradation by scavenging radicals or absorbing UV light. researchgate.netresearchgate.net |

| Covalent Bonding | Incorporating antioxidant groups directly into the spirooxazine molecular structure | Provides intrinsic stability and prevents leaching of the protective agent from the host material. researchgate.net |

Influence of Acidic Environments on Fatigue Resistance

Environmental factors, including pH, can significantly affect the stability and performance of photochromic compounds. researchgate.net Acidic conditions can be detrimental to the fatigue resistance of this compound. Exposure to acids can induce a color change, a phenomenon known as acidichromism, which is separate from the desired photochromic effect. rsc.org This occurs through the transfer of protons from an acidic source to the spirooxazine molecule, forcing the ring to open and causing a color change, typically to purple, even in the absence of UV light. rsc.orgnih.gov This acid-induced transformation can lead to irreversible degradation, contributing to poor photochemical fatigue after numerous cycles. researchgate.net

Solvatochromism of Merocyanine Forms

Solvatochromism describes the phenomenon where the color of a solute changes with the polarity of the solvent it is dissolved in. wikipedia.org The merocyanine form of this compound exhibits this property. psu.edursc.org The change in color is a direct result of differential solvation of the molecule's electronic ground and excited states, which alters the energy gap between them. wikipedia.org

Positive Solvatochromism and Stabilization of Excited States

The open merocyanine form of spirooxazines exhibits positive solvatochromism. nih.govrsc.orgacs.org This is characterized by a bathochromic shift (a shift to a longer wavelength, or a "red shift") in the absorption maximum as the polarity of the solvent increases. wikipedia.orgacs.org This behavior indicates that the excited state of the merocyanine molecule is more polar than its ground state. youtube.com Consequently, polar solvents stabilize the more polar excited state to a greater extent than the ground state. acs.orgnih.gov This increased stabilization lowers the energy required for the electronic transition, resulting in the absorption of lower-energy (longer wavelength) light. researchgate.net

Impact of Solvent Polarity on Absorption Maxima

The positive solvatochromism of the merocyanine form of this compound is evident in its UV-Visible absorption spectrum. As the solvent polarity increases, the maximum absorption peak (λmax) shifts to a longer wavelength. For example, when doped in a polymethyl methacrylate (PMMA) film, the λmax is observed at 555 nm. In a more polar epoxy resin matrix, this peak shifts to 560 nm. This bathochromic shift is a consistent finding across studies of spirooxazines in various solvents. psu.edursc.orgacs.org

| Solvent/Matrix | Relative Polarity | Absorption Maximum (λmax) of Merocyanine Form |

| Toluene | Low | ~590 nm |

| Chloroform | Medium | ~605 nm |

| Acetone | High | ~615 nm |

| Ethanol (B145695) | High (Protic) | ~620 nm |

Note: The λmax values are representative and compiled from trends observed in the literature. Actual values may vary based on specific experimental conditions.

Solid-State Photochromism

While many photochromic effects are studied in solution, this compound also demonstrates photochromism in the solid state. rsc.org This has been observed both in its pure microcrystalline solid phase and when the molecule is doped into solid polymer matrices like PMMA and epoxy resins. rsc.org

In its pure crystalline form, the compound becomes colored under continuous UV irradiation. rsc.org The fading process, or thermal bleaching, back to the colorless state occurs after the irradiation is stopped. rsc.org At very low temperatures, such as 90 K, the photochromic properties can be enhanced because the colored photoinduced merocyanine form becomes more stable, suppressing the color-fading reaction. nih.gov When dispersed in polymer films, the spirooxazine also displays robust photochromism, with the properties such as coloration and fading kinetics being influenced by the specific polymer matrix. The polarity of the polymer can affect the color of the open form, and the rigidity of the matrix can influence the rate of the fading reaction. tul.cz

Design Strategies for Solid-State Photochromism (e.g., Bulky Substituents)

To overcome the limitations of solid-state photochromism, researchers have developed specific molecular design strategies. A prominent and successful approach is the introduction of bulky substituents onto the spirooxazine molecular skeleton. nih.gov By strategically attaching large chemical groups, it is possible to disrupt the close intermolecular π-π stacking that typically prevents photoisomerization in the solid phase. nih.gov

These bulky groups act as steric shields, creating a larger free volume around each molecule within the crystal lattice. This additional space provides the necessary room for the molecule to undergo the significant conformational change from the spiro form to the merocyanine form upon UV irradiation. nih.gov For instance, a study involving the synthesis of spirooxazine derivatives with bulky aromatic substituents at the 4- and 7-positions demonstrated effective solid-state photochromism under mild conditions. nih.gov This approach not only enabled the switching capability but also resulted in materials with excellent fatigue resistance and high thermal stability. nih.gov Another strategy involves incorporating the spirooxazine molecule into porous host materials, such as metal-organic frameworks (MOFs), which possess inherent cavities that allow for the reversible isomerization process. researchgate.net

Low-Temperature Photochromism in Solid State

Contrary to the long-held belief that spirooxazines are generally non-photochromic in the solid state at room temperature, research has revealed that this behavior can be induced at low temperatures. rsc.org Studies have shown that the photoreactivity of these compounds in their crystalline form can be significantly enhanced as the temperature is lowered. rsc.org

This phenomenon suggests that at reduced temperatures, the thermal decay pathways that compete with the photochemical reaction may be suppressed. The molecular conformation might be "frozen" into a state that is more favorable for the light-induced ring-opening reaction. This discovery has opened new avenues for understanding the fundamental mechanisms of photochromism in constrained environments and for the potential application of these materials in low-temperature optical devices. rsc.org

Effect of External Stimuli Beyond Light (pH, Temperature, Stress, Redox Potential)

The chromogenic properties of this compound are not limited to light; the molecule responds to a variety of other external stimuli, making it a multi-responsive material.

pH (Acidichromism): The compound displays acidichromism, changing color in response to changes in acidity. rsc.org In the solid phase, contact with a proton-donating solid, such as alpha zirconium phosphate, facilitates a proton transfer to the spirooxazine molecule. rsc.org This protonation induces the ring-opening of the spiro form, resulting in the appearance of a distinct purple color. rsc.org A similar spectral change is observed when an acid is added to the compound in a solution. rsc.org

Temperature (Thermochromism): Temperature is a critical factor governing the stability of the colored form. The reverse reaction, where the colored merocyanine form fades back to the colorless spiro form, is a thermally driven process. arabjchem.orgresearchgate.net There is a thermal equilibrium between the two isomers, and the rate of thermal fading is strongly dependent on temperature. researchgate.net For example, one study determined that the thermal decay rate of the colored form increases threefold for every 10°C rise in temperature, with a calculated thermal energy barrier of 6.9 × 10³ cm⁻¹ for the reversion to the colorless state. researchgate.net

Stress (Piezochromism): this compound is piezochromic, meaning it changes color under mechanical pressure. rsc.org When the microcrystalline solid powder is subjected to mechanical force, such as by crushing or in a hydraulic press, it undergoes a color change. rsc.org The applied stress is sufficient to force the ring-opening reaction, generating the colored merocyanine form. Upon removal of the pressure, the material exhibits biexponential bleaching kinetics as it relaxes back to its original colorless state. rsc.org

Redox Potential: The fundamental photochromic transformation from the closed spiro form to the open merocyanine form involves a significant alteration of the molecule's electronic structure. The colorless spiro form is electrically neutral, while the colored merocyanine form is a zwitterion, possessing separated positive and negative charges. arabjchem.org This change in electron distribution inherently alters the molecule's redox potential, though specific electrochemical values for this compound are not widely documented. The ability to switch between these two electronic states is fundamental to its function in potential molecular electronic devices.

Data Tables

Table 1: Stimulus-Response Profile of this compound

| Stimulus | Phenomenon | Description | Resulting Color |

|---|---|---|---|

| UV Light | Photochromism | Reversible cleavage of the C-O spiro bond upon UV irradiation. arabjchem.org | Blue/Purple rsc.orgresearchgate.net |

| pH | Acidichromism | Proton transfer from an acidic medium induces ring-opening. rsc.org | Purple rsc.org |

| Mechanical Stress | Piezochromism | Application of physical pressure forces the ring-opening reaction. rsc.org | Color appears on crushing rsc.org |

| Temperature | Thermochromism | The colored form thermally reverts to the colorless form; the rate is temperature-dependent. researchgate.net | Colorless (fading) |

Table 2: Thermal Properties of the Colored Merocyanine Form

| Property | Finding | Source |

|---|---|---|

| Thermal Fading Behavior | The decay rate increases threefold for every 10°C increase in temperature. | researchgate.net |

| Thermal Energy Barrier | The energy barrier for the colored form to revert to the colorless form is 6.9 × 10³ cm⁻¹. | researchgate.net |

| Equilibrium Enthalpy | The standard enthalpy of equilibrium (ΔH⁰) between the colorless and colored forms is 1500 cm⁻¹. | researchgate.net |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Spirooxazine |

| Merocyanine |

| alpha zirconium phosphate |

Advanced Spectroscopic and Characterization Techniques in Spirooxazine Research

UV-Visible Spectroscopy for Photochromic Studies

UV-Visible absorption spectroscopy is the primary tool for observing and quantifying the photochromic behavior of 1,3,3-Trimethylindolinonaphthospirooxazine. The colorless, closed-ring spirooxazine (SO) form does not absorb significantly in the visible region but displays strong absorption bands in the UV range. researchgate.net Upon irradiation with UV light, typically around 365-366 nm, the C-O spiro bond cleaves, leading to the formation of the highly colored, open-ring photomerocyanine (PMC) isomer. arabjchem.org This transformation is visually apparent as the compound changes from colorless to an intense blue or purple. arabjchem.orgscirp.org

The PMC form exhibits a strong, broad absorption band in the visible spectrum, with the exact absorption maximum (λmax) being sensitive to solvent polarity. mdpi.comasianpubs.org In general, spirooxazines exhibit a positive solvatochromic effect, meaning the λmax of the open form shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. mdpi.comnih.gov The reverse reaction, from the colored PMC form back to the colorless SO form, can be induced by irradiation with visible light or by thermal relaxation. arabjchem.org The kinetics of both the coloration and bleaching processes can be monitored spectrophotometrically and typically follow first-order rate equations. arabjchem.org

The photochromic properties of 1,3,3-trimethylspiro[indoline-2,3′-[3H]naphtho[2,1-b] arabjchem.orgmdpi.comoxazine] have been studied in various media, including polymer films like poly(methyl methacrylate) (PMMA) and epoxy resins. arabjchem.org In PMMA, the photocoloration process involves monitoring the growth of the intense absorption peak of the PMC form at approximately 555 nm. arabjchem.org

| Compound Form | Conditions/Solvent | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| Closed Form (SO) | General | ~290 nm, ~390 nm | researchgate.net |

| Open Form (PMC) | PMMA film | ~555 nm | arabjchem.org |

| Open Form (PMC) | General | 530-665 nm | asianpubs.org |

| Open Form (PMC) | General | ~640 nm | researchgate.net |

Time-Resolved Absorption Spectroscopy

Time-resolved absorption spectroscopy, also known as transient absorption spectroscopy or flash photolysis, is a powerful technique for studying the short-lived intermediate species and the dynamics of the photochromic reactions of spirooxazines. researchgate.netresearchgate.net In these experiments, an ultrafast laser pulse (the "pump") initiates the chemical event (e.g., ring-opening), and a second, delayed laser pulse (the "probe") measures the absorption spectrum of the sample at a specific time after excitation. nd.edu By varying the delay time between the pump and probe pulses, it is possible to track the evolution of transient species on timescales ranging from femtoseconds to milliseconds and beyond. nd.eduyoutube.com

This technique has been crucial in establishing that the photochromic reaction of spirooxazines is not a single-step process but involves multiple intermediates. researchgate.net For instance, upon UV excitation of the closed SO form, an initial excited state is formed, which then undergoes the C-O bond cleavage to produce transient isomers before relaxing to the more stable, colored photomerocyanine form. researchgate.net The technique allows for the direct observation of these intermediates, which have distinct absorption spectra from both the initial SO form and the final PMC product. rsc.org

Picosecond Time-Resolved Absorption Spectra